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Abstract
Adrenomedullin (AM) is a potent vasoactive peptide with a pivotal role in maintaining vascular

homeostasis. Beyond its well-documented vasodilatory effects, AM has emerged as a critical

regulator of endothelial barrier function. This technical guide provides a comprehensive

overview of the molecular mechanisms through which adrenomedullin modulates endothelial

permeability, the signaling pathways involved, and the experimental evidence supporting its

barrier-protective effects. Quantitative data from key studies are summarized, and detailed

experimental protocols are provided to facilitate further research in this area. This document is

intended for researchers, scientists, and drug development professionals interested in the

therapeutic potential of targeting the adrenomedullin system to treat conditions characterized

by endothelial dysfunction and vascular leakage, such as sepsis and acute respiratory distress

syndrome (ARDS).

Introduction
The vascular endothelium forms a dynamic, semipermeable barrier that regulates the passage

of fluids, solutes, and cells between the bloodstream and the surrounding tissues. Disruption of

this barrier, leading to increased vascular permeability, is a hallmark of numerous pathological

conditions, including inflammation, sepsis, and ischemia-reperfusion injury.[1] Adrenomedullin
(AM), a 52-amino acid peptide, is increasingly recognized for its ability to stabilize the

endothelial barrier and counteract hyperpermeability.[2][3] Produced by various cells, including
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endothelial cells themselves, AM acts in an autocrine and paracrine manner to exert its

protective effects.[4][5] Elevated levels of AM are observed in systemic inflammatory

conditions, suggesting its role as a counter-regulatory mechanism to preserve vascular

integrity.[6][7] This guide delves into the intricate cellular and molecular actions of AM on the

endothelial barrier.

Adrenomedullin's Core Signaling Pathway in
Endothelial Cells
Adrenomedullin exerts its primary effects on endothelial cells through a G-protein coupled

receptor (GPCR) complex consisting of the calcitonin receptor-like receptor (CLR) and a

receptor activity-modifying protein (RAMP), typically RAMP2 or RAMP3.[8][9] The binding of

AM to this receptor complex predominantly activates the Gαs protein, leading to the stimulation

of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine

monophosphate (cAMP).[6][10][11] This elevation in cAMP is the central event initiating the

downstream signaling cascades responsible for AM's barrier-stabilizing properties.[3][9]

The increased cAMP levels activate two main effector pathways:

Protein Kinase A (PKA) Pathway: PKA, a primary target of cAMP, plays a crucial role in

phosphorylating various downstream proteins that contribute to the strengthening of cell-cell

junctions and the relaxation of the actin cytoskeleton.[4][9]

Exchange Protein Activated by cAMP (EPAC) Pathway: EPAC, another cAMP sensor,

activates the small GTPase Rap1. The EPAC/Rap1 pathway is known to enhance the

integrity of endothelial cell junctions.[2][9]

These pathways converge to inhibit the signaling of the small GTPase RhoA and its

downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[2][9] The

inhibition of the RhoA/ROCK pathway is critical for reducing actin stress fiber formation and

myosin light chain (MLC) phosphorylation, ultimately leading to decreased endothelial cell

contraction and enhanced barrier stability.[6][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.mdpi.com/2073-4409/13/11/892
https://pubmed.ncbi.nlm.nih.gov/14753507/
https://www.ahajournals.org/doi/10.1161/01.res.0000036603.61868.f9
https://www.ijccm.org/doi/pdf/10.5005/jp-journals-10071-23669
https://www.benchchem.com/product/b612762?utm_src=pdf-body
https://www.benchchem.com/product/b612762?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3349984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5214765/
https://www.ahajournals.org/doi/10.1161/01.res.0000036603.61868.f9
https://pubmed.ncbi.nlm.nih.gov/7876206/
https://www.ahajournals.org/doi/abs/10.1161/01.res.0000036603.61868.f9
https://pubmed.ncbi.nlm.nih.gov/18000597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5214765/
https://www.mdpi.com/2073-4409/13/11/892
https://pmc.ncbi.nlm.nih.gov/articles/PMC5214765/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.00292/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5214765/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.00292/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5214765/
https://www.ahajournals.org/doi/10.1161/01.res.0000036603.61868.f9
https://pubmed.ncbi.nlm.nih.gov/12364390/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adrenomedullin Signaling Pathway for Endothelial Barrier Enhancement
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Caption: Adrenomedullin signaling cascade in endothelial cells.
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Effects on Endothelial Cell Junctions and
Cytoskeleton
The integrity of the endothelial barrier is primarily maintained by two types of cell-cell junctions:

adherens junctions and tight junctions. Adrenomedullin reinforces the barrier by modulating

the components of these junctions and the associated actin cytoskeleton.

3.1. Adherens Junctions

Vascular endothelial (VE)-cadherin is the principal component of endothelial adherens

junctions. AM promotes the stabilization of VE-cadherin at the cell membrane.[8] Studies have

shown that AM can lead to the reorganization of VE-cadherin to form continuous cell-cell

contacts, which is crucial for tightening the endothelial barrier.[8][13] This effect is independent

of changes in the total gene expression of VE-cadherin.[13][14] Conversely, blockade of AM

signaling has been demonstrated to increase the phosphorylation of VE-cadherin on tyrosine

residue 731, which disrupts its interaction with β-catenin and compromises barrier function.[15]

[16]

3.2. Tight Junctions

Tight junctions, composed of proteins such as claudins and occludin, and the scaffolding

protein zonula occludens-1 (ZO-1), are particularly important in specialized vascular beds like

the blood-brain barrier (BBB). Adrenomedullin has been shown to enhance the expression

and proper localization of key tight junction proteins. For instance, in brain microvascular

endothelial cells, AM treatment increases the expression of claudin-5 and promotes its linear

arrangement at cell-cell contacts.[9][17][18] AM also facilitates the reorganization of ZO-1 at the

plasma membrane, contributing to a tighter paracellular seal.[8][13][14]

3.3. Actin Cytoskeleton

The contractile state of endothelial cells, governed by the actin cytoskeleton, significantly

influences barrier permeability. Inflammatory mediators often induce the formation of actin

stress fibers and subsequent cell contraction, leading to the formation of intercellular gaps.[6]

Adrenomedullin, through the cAMP-PKA and cAMP-EPAC/Rap1 pathways, counteracts these

effects by inhibiting the RhoA/ROCK signaling cascade.[2][9] This inhibition leads to a
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reduction in myosin light chain phosphorylation, which in turn prevents the formation of stress

fibers and reduces endothelial cell contraction, thereby preserving barrier integrity.[6][11][12]

Quantitative Data on Adrenomedullin's Barrier-
Enhancing Effects
The barrier-protective effects of adrenomedullin have been quantified in numerous in vitro and

ex vivo studies using various models of endothelial hyperpermeability.

Table 1: Effect of Adrenomedullin on Transendothelial Electrical Resistance (TEER)

Cell Type
Treatment
Conditions

Effect on TEER Reference(s)

Rat Brain Endothelial

Cells
Chronic AM exposure Increased TEER [5]

Rat Brain Endothelial

Cells
AM (dose-dependent) Increased TEER [17][19]

Cerebral Endothelial

Cells
AM treatment

Increased

transendothelial

electrical resistance

[8]

Human Dermal

Lymphatic MVEC
VEGFC treatment Reduced TEER [13]

Table 2: Effect of Adrenomedullin on Endothelial Permeability
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Model
System/Cell
Type

Permeability
Inducer

AM Treatment Outcome Reference(s)

HUVEC &

Porcine

Pulmonary Artery

EC

H₂O₂, Thrombin,

E. coli Hemolysin

AM (dose-

dependent)

Reduced

endothelial

hyperpermeabilit

y

[6][12]

Isolated

Perfused Rabbit

Lungs

H₂O₂ AM pretreatment

Blocked H₂O₂-

related edema

formation

[6][12]

HMVEC-dLy

(Lymphatic)
VEGFA

AM (dose-

dependent)

Prevented

VEGFA-

mediated

increases in

permeability to

albumin

[13]

Rat Cerebral

Endothelial Cells
H₂O₂ AM treatment

Attenuated the

H₂O₂-induced

increase in

permeability

[19]

Rat Brain

Endothelial Cells

Sodium

Fluorescein
AM treatment

Reduced

permeability
[17]

Table 3: Effect of Adrenomedullin on Junctional Protein Expression and Localization
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Cell Type
Treatment/Con
dition

Protein Effect Reference(s)

HMVEC-dLy

(Lymphatic)
AM stimulation

ZO-1, VE-

cadherin

Reorganization

at the plasma

membrane to

form continuous

cell-cell contacts;

no change in

gene expression

[13][14]

Rat Brain

Endothelial Cells

AM treatment

(6h, dose-

dependent)

Claudin-5

Increased protein

levels and

enhanced

localization at

cell-cell contacts

[9][17]

AM-/- Endothelial

Cells

Genetic

depletion

ZO-1, Claudin-5,

VE-cadherin

No significant

change in gene

expression levels

[13]

Detailed Experimental Protocols
5.1. Measurement of Transendothelial Electrical Resistance (TEER)

TEER is a widely accepted quantitative method to measure the integrity of endothelial cell

monolayers in vitro.[20]

Principle: A confluent monolayer of endothelial cells grown on a porous membrane will

impede the flow of ions, and this electrical resistance is measured using an ohmmeter.

Higher TEER values correlate with greater barrier integrity.[21]

Procedure:

Seed endothelial cells (e.g., HUVECs, brain microvascular endothelial cells) onto porous

Transwell inserts (e.g., 0.4 µm pore size) placed in a multi-well plate.[1]
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Culture the cells until a confluent monolayer is formed. Confluency can be monitored by

microscopy and by the stabilization of the TEER reading.[22]

On the day of the experiment, allow the cells to equilibrate in fresh medium for at least one

hour in the incubator.

Measure the baseline TEER of each well using an EVOM (Epithelial Volt-Ohm Meter) with

"chopstick" electrodes. One electrode is placed in the upper chamber (inside the insert)

and the other in the lower chamber (outside the insert).[23]

To calculate the net TEER of the cell monolayer, subtract the resistance of a blank insert

(without cells) from the measured resistance and then multiply by the surface area of the

membrane (in cm²). The final units are Ω·cm².[21]

Add adrenomedullin at the desired concentrations to the upper chamber. If investigating

a hyperpermeability-inducing agent, it can be added before or concurrently with AM,

depending on the experimental design.

Record TEER measurements at specified time points following treatment.
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TEER Measurement Workflow
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Caption: Workflow for measuring Transendothelial Electrical Resistance.

5.2. In Vitro Permeability (Tracer Flux) Assay

This assay directly measures the passage of a labeled tracer molecule across the endothelial

monolayer.[1][22]

Principle: A tracer molecule (e.g., FITC-dextran, horseradish peroxidase) is added to the

upper chamber of a Transwell system. The amount of tracer that passes through the cell
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monolayer into the lower chamber over time is quantified, providing a direct measure of

paracellular permeability.[21]

Procedure:

Culture endothelial cells to confluency on Transwell inserts as described for the TEER

assay.

Pre-treat the cells with adrenomedullin for the desired duration.

If applicable, add a permeability-inducing agent (e.g., thrombin, H₂O₂) and incubate for the

specified time.

Remove the medium from the upper chamber and replace it with medium containing a

known concentration of a tracer molecule (e.g., FITC-dextran, 70 kDa).

At various time points (e.g., 15, 30, 60 minutes), collect a sample from the lower chamber.

Quantify the concentration of the tracer in the collected samples using a plate reader (for

fluorescent tracers) or a colorimetric assay (for HRP).

The permeability coefficient can be calculated based on the rate of tracer appearance in

the lower chamber.

5.3. Immunofluorescence Staining of Junctional Proteins

This technique allows for the visualization of the localization and organization of junctional

proteins within the endothelial monolayer.

Principle: Specific primary antibodies are used to bind to the target junctional proteins (e.g.,

VE-cadherin, claudin-5, ZO-1). Fluorescently labeled secondary antibodies then bind to the

primary antibodies, allowing for visualization by fluorescence microscopy.

Procedure:

Grow endothelial cells on glass coverslips until confluent.

Treat the cells with adrenomedullin and/or a permeability inducer as required.
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Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10

minutes.

Block non-specific antibody binding using a blocking solution (e.g., 5% bovine serum

albumin in PBS) for 1 hour.

Incubate the cells with the primary antibody against the junctional protein of interest

overnight at 4°C.

Wash the cells with PBS and then incubate with a fluorescently labeled secondary

antibody for 1 hour at room temperature in the dark.

(Optional) Counterstain the nuclei with DAPI.

Mount the coverslips onto microscope slides and visualize using a fluorescence

microscope.

Conclusion and Future Directions
Adrenomedullin is a potent endogenous peptide that plays a crucial role in the stabilization of

the endothelial barrier. Its mechanism of action, primarily mediated through the cAMP signaling

pathway, involves the strengthening of both adherens and tight junctions, as well as the

modulation of the actin cytoskeleton to reduce cell contractility. The quantitative data

overwhelmingly support its barrier-protective effects in a variety of in vitro and ex vivo models.

The therapeutic potential of adrenomedullin and its signaling pathways is significant,

particularly in diseases characterized by vascular leakage such as sepsis and ARDS.[2][7]

Future research should focus on the development of strategies to selectively enhance the

barrier-protective effects of AM while minimizing its vasodilatory actions, which could be

detrimental in hypotensive states. The exploration of AM agonists or agents that amplify

downstream cAMP signaling represents a promising avenue for the development of novel

therapies aimed at restoring endothelial barrier integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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